molecular formula C22H24N2O2 B7748499 6-acetyl-3-[[benzyl(ethyl)amino]methyl]-2-methyl-1H-quinolin-4-one

6-acetyl-3-[[benzyl(ethyl)amino]methyl]-2-methyl-1H-quinolin-4-one

Cat. No.: B7748499
M. Wt: 348.4 g/mol
InChI Key: SNUJXLVNQXEEPN-UHFFFAOYSA-N
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Description

6-acetyl-3-[[benzyl(ethyl)amino]methyl]-2-methyl-1H-quinolin-4-one is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Properties

IUPAC Name

6-acetyl-3-[[benzyl(ethyl)amino]methyl]-2-methyl-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2/c1-4-24(13-17-8-6-5-7-9-17)14-20-15(2)23-21-11-10-18(16(3)25)12-19(21)22(20)26/h5-12H,4,13-14H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNUJXLVNQXEEPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)CC2=C(NC3=C(C2=O)C=C(C=C3)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-acetyl-3-[[benzyl(ethyl)amino]methyl]-2-methyl-1H-quinolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Aminomethylation: The benzyl(ethyl)amino group can be introduced via a Mannich reaction, where the quinoline derivative is reacted with formaldehyde and benzyl(ethyl)amine under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-acetyl-3-[[benzyl(ethyl)amino]methyl]-2-methyl-1H-quinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, which can reduce the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at the 5- and 8-positions, using reagents like halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

6-acetyl-3-[[benzyl(ethyl)amino]methyl]-2-methyl-1H-quinolin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Investigated for its therapeutic potential in treating diseases such as malaria and tuberculosis.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 6-acetyl-3-[[benzyl(ethyl)amino]methyl]-2-methyl-1H-quinolin-4-one involves its interaction with various molecular targets:

    Molecular Targets: The compound can bind to DNA, enzymes, and receptors, affecting their function.

    Pathways Involved: It may inhibit enzyme activity by binding to the active site or interfere with DNA replication by intercalating between base pairs.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, known for its antimalarial properties.

    Chloroquine: A well-known antimalarial drug with a similar quinoline core.

    Quinolinic Acid: An endogenous neurotoxin with a quinoline structure.

Uniqueness

6-acetyl-3-[[benzyl(ethyl)amino]methyl]-2-methyl-1H-quinolin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyl(ethyl)amino group enhances its ability to interact with biological targets, making it a promising candidate for drug development.

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